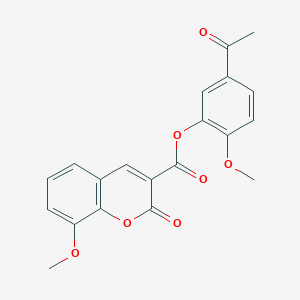

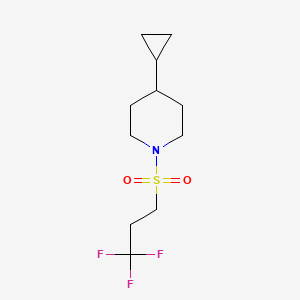

![molecular formula C23H21N5O3 B2508085 N-(3-(呋喃-2-基)-1-(4-氧代-4,5,6,7-四氢-3H-环戊[d]嘧啶-2-基)-1H-吡唑-5-基)-3-苯基丙酰胺 CAS No. 1207006-26-5](/img/structure/B2508085.png)

N-(3-(呋喃-2-基)-1-(4-氧代-4,5,6,7-四氢-3H-环戊[d]嘧啶-2-基)-1H-吡唑-5-基)-3-苯基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

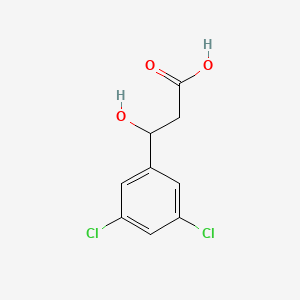

The compound “N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide” is a complex organic molecule. It contains several functional groups and rings, including a furan ring, a pyrazole ring, a cyclopenta[d]pyrimidine ring, and a propanamide group .

Synthesis Analysis

The synthesis of a similar compound has been reported, which involves N-arylation of pyrazolone using a copper (I) iodide catalyst followed by reduction to give an amine. This amine is then coupled with a phenylpropionic acid derivative and the Boc group is deprotected to yield the final compound .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The furan ring, pyrazole ring, and cyclopenta[d]pyrimidine ring contribute to the rigidity of the molecule, while the propanamide group may provide some flexibility .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The furan ring, pyrazole ring, and cyclopenta[d]pyrimidine ring can participate in various reactions, while the propanamide group can undergo reactions typical of amides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For a similar compound, the IR spectrum showed a broad absorption band at 3,424 cm −1 due to the presence of NH in the molecule. Two sharp bands appeared at 1,697 and 1,603 cm −1 due to pyrazolone carbonyl and amide carbonyl group respectively .科学研究应用

Antiviral Activity

Benzofuran derivatives, including our compound of interest, have demonstrated potent antiviral properties. Researchers have discovered that certain benzofuran compounds exhibit anti-hepatitis C virus (HCV) activity . Our compound could potentially be developed into an effective therapeutic drug for hepatitis C disease.

Anticancer Potential

Novel scaffold compounds containing benzofuran rings have been investigated as potential anticancer agents. These compounds offer promising avenues for cancer treatment. Researchers have synthesized benzothiophene and benzofuran derivatives, exploring their cytotoxic effects on cancer cells . Our compound may contribute to this exciting field of research.

Free Radical Cyclization Cascade

Recent advancements in synthetic methods have led to the discovery of unique approaches for constructing benzofuran rings. One such method involves a free radical cyclization cascade, enabling the synthesis of challenging polycyclic benzofuran compounds. Our compound’s complex structure could serve as a valuable building block in this synthetic strategy .

Proton Quantum Tunneling Synthesis

Another innovative approach involves constructing benzofuran rings through proton quantum tunneling. This method offers advantages such as fewer side reactions and high yields. The resulting benzofuran derivatives hold promise for various applications, including drug development .

Natural Product Sources

Benzofuran compounds are ubiquitous in nature, found in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. These natural sources provide a rich reservoir of potential drug lead compounds. Our compound’s origin and natural occurrence contribute to its significance in drug discovery .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the bioactivities of benzofuran derivatives and their structural features is essential. Researchers explore SAR to optimize drug design and enhance pharmacological properties. Investigating our compound’s structure and its impact on biological activities is a critical area of study .

属性

IUPAC Name |

N-[5-(furan-2-yl)-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3/c29-21(12-11-15-6-2-1-3-7-15)25-20-14-18(19-10-5-13-31-19)27-28(20)23-24-17-9-4-8-16(17)22(30)26-23/h1-3,5-7,10,13-14H,4,8-9,11-12H2,(H,25,29)(H,24,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBZEQGIOREYGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=C(NC2=O)N3C(=CC(=N3)C4=CC=CO4)NC(=O)CCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

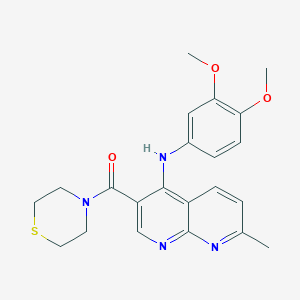

![4-Methyl-1-[(3-methylphenyl)methyl]pyrazole](/img/structure/B2508003.png)

![N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2508007.png)

![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B2508019.png)